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molecular formula C20H29Cl2N3O4 B8495186 (3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate

(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate

Cat. No. B8495186
M. Wt: 446.4 g/mol
InChI Key: BWSMCNJHPUNFSU-UHFFFAOYSA-N
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Patent
US09409895B2

Procedure details

To 3,5-dichlorobenzyl 4-(3-(tert-butoxycarbonylamino)propyl)piperazine-1-carboxylate (step 1) (438 mg, 0.981 mmol) in DCM (6 ml) was added TFA (3 ml, 38.9 mmol). The resulting solution was stirred for 1 hr and then concentrated under reduced pressure. The residue was basified with saturated sodium bicarbonate solution (50 ml) and extracted with EtOAc (2×100 ml). The combined extracts were dried (MgSO4) and concentrated to give 3,5-dichlorobenzyl 4-(3-aminopropyl)piperazine-1-carboxylate as a tan crystalline solid;
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][CH2:10][CH2:11][N:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][CH2:21][C:22]2[CH:27]=[C:26]([Cl:28])[CH:25]=[C:24]([Cl:29])[CH:23]=2)=[O:19])[CH2:14][CH2:13]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH2:8][CH2:9][CH2:10][CH2:11][N:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][CH2:21][C:22]2[CH:27]=[C:26]([Cl:28])[CH:25]=[C:24]([Cl:29])[CH:23]=2)=[O:19])[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
438 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCCN1CCN(CC1)C(=O)OCC1=CC(=CC(=C1)Cl)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCCCN1CCN(CC1)C(=O)OCC1=CC(=CC(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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